N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide (CAS: 306987-48-4) is a hydrazide derivative featuring a pyrazole core substituted with a 3-methyl group and a 2,5-dimethoxybenzylidene hydrazone moiety. Its molecular formula is C₁₅H₁₆N₄O₃, with a molar mass of 300.32 g/mol. The compound is synthesized via condensation reactions between pyrazole carbohydrazides and substituted benzaldehydes, as exemplified in analogous syntheses (e.g., refluxing in ethanol with catalytic agents) . Structurally, the E-configuration of the hydrazone linkage is critical for molecular planarity and intermolecular interactions, influencing its physicochemical and biological properties. It is commercially available at 95% purity (AK Scientific) .
Its 2,5-dimethoxyphenyl substituent contributes electron-donating effects, modulating electronic properties and solubility compared to analogs with electron-withdrawing groups.
Properties
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-12(17-16-9)14(19)18-15-8-10-7-11(20-2)4-5-13(10)21-3/h4-8H,1-3H3,(H,16,17)(H,18,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOMCEJCHKKHPA-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of hydrazones and pyrazoles have shown to inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Pyrazole derivatives are known to exhibit significant antibacterial and antifungal properties. Preliminary tests suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of microbial cell membranes.
Anti-inflammatory Effects
Another area of research involves the anti-inflammatory potential of this compound. Pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis .
Materials Science
Synthesis of Novel Materials
this compound can serve as a building block for synthesizing new organic materials. Its ability to form coordination complexes with metals makes it a candidate for developing advanced materials with specific electronic or optical properties .
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that pyrazole-based polymers exhibit improved performance in various applications, including coatings and adhesives .
Agricultural Chemistry
Pesticidal Activity
There is growing interest in the use of pyrazole derivatives as agrochemicals. Studies suggest that this compound may possess insecticidal and herbicidal properties. Initial field trials indicate effectiveness against common agricultural pests while being less toxic to beneficial insects .
Plant Growth Regulation
Additionally, compounds like this compound may influence plant growth and development. Research into plant growth regulators has shown that certain pyrazole derivatives can enhance seed germination and root development under stress conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as enzymes, and inhibit their activity. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carbohydrazide derivatives are structurally diverse, with variations in the arylidene substituent and pyrazole core modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazole Carbohyrazides
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., Methoxy): The target compound’s 2,5-dimethoxy groups enhance solubility in polar solvents compared to non-substituted analogs. Methoxy derivatives generally exhibit higher melting points due to intermolecular H-bonding (e.g., E-MBPC: >250°C) .
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Chloro and nitro substituents increase molecular polarity and electrophilicity. For example, E-DPPC (Cl substituents) shows a lower melting point (198–200°C) than methoxy analogs, likely due to reduced H-bonding capacity .
Research Findings and Methodological Insights
Spectroscopic and Computational Studies
- IR and NMR : The target compound’s hydrazone linkage (–NH–N=C–) is confirmed by characteristic C=N stretches (~1600 cm⁻¹), consistent with analogs .
- DFT Calculations : Studies on E-DPPC and E-MBPC revealed intramolecular charge transfer (ICT) and H-bonding patterns, correlating with stability and reactivity .
Crystallographic Data
- The biphenyl analog () crystallizes in a monoclinic system, with π-π stacking between dimethoxyphenyl and pyrazole rings, stabilizing the lattice .
Biological Activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of hydrazones, specifically Schiff bases. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring that is crucial for its biological activity. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| Similar Pyrazole Derivative | HepG2 | 0.71 |
| Similar Pyrazole Derivative | A549 | 0.95 |
The compound demonstrated effective inhibition of cell proliferation in several studies, with IC50 values indicating potent activity against breast cancer (MCF7) and liver cancer (HepG2) cell lines .
Antimicrobial Activity
Hydrazone derivatives are also known for their antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
The antimicrobial efficacy can be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammatory markers in vitro and in vivo models.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer and antimicrobial activities.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- A study evaluating a series of pyrazole derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts.
- Another clinical trial assessed the use of pyrazole-based compounds in combination therapies for treating resistant bacterial infections, showing improved outcomes compared to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 2,5-dimethoxybenzaldehyde under reflux in ethanol or methanol. Catalytic acetic acid (5–10 mol%) is often added to accelerate imine bond formation. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and reaction time (6–12 hours). Purity is ensured via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients .
- Key Data : Yield improvements (from ~60% to >85%) are achieved by using anhydrous solvents and inert atmospheres to prevent hydrolysis of the hydrazide intermediate .
Q. Which spectroscopic techniques are most reliable for characterizing this hydrazide derivative, and how are spectral assignments validated?
- Methodology :
- FT-IR : Confirm the presence of C=N (1590–1620 cm⁻¹) and NH stretches (3200–3300 cm⁻¹). Absence of aldehyde C=O (~1700 cm⁻¹) confirms complete condensation .
- ¹H-NMR : Key signals include the imine proton (δ 8.2–8.5 ppm, singlet) and methoxy groups (δ 3.7–3.9 ppm, two singlets). Aromatic protons from the 2,5-dimethoxyphenyl group appear as two doublets (δ 6.8–7.1 ppm) .
- ESI-MS : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., m/z 342.1 for C₁₆H₁₈N₄O₃). Validation involves comparing experimental data with computational predictions (e.g., Gaussian 09) .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, such as anticonvulsant potential?
- Methodology : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents. Administer the compound intraperitoneally at 30–100 mg/kg. Monitor latency to seizure onset and mortality over 24 hours. Positive controls (e.g., phenytoin for MES) validate assay sensitivity. Dose-response curves (EC₅₀) and neurotoxicity screens (rotarod test) are critical for therapeutic index calculation .
Advanced Research Questions
Q. What computational strategies resolve discrepancies between experimental and theoretical spectral data for this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311G** basis set) to simulate IR and NMR spectra. Compare with experimental data to identify outliers. For example, if the imine C=N stretch deviates >20 cm⁻¹, refine the solvation model (e.g., IEFPCM for aqueous environments). Adjust dihedral angles in the optimized geometry to account for crystal packing effects observed in X-ray data .
- Case Study : In (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, SCRF solvation models reduced vibrational frequency errors from 5% to <1% .
Q. How can molecular docking predict the binding affinity of this hydrazide derivative to neurological targets (e.g., GABA receptors)?
- Protocol :
Target Preparation : Retrieve the GABA-A receptor structure (PDB: 6HUP). Remove water molecules and add polar hydrogens.
Ligand Preparation : Optimize the compound’s geometry using Avogadro (MMFF94 force field). Generate .pdbqt files with AutoDock Tools.
Docking : Use AutoDock Vina with a grid box centered on the benzodiazepine site. Set exhaustiveness to 20 for thorough sampling.
Validation : Compare docking scores (ΔG) with known agonists (e.g., diazepam: ΔG ≈ -9.5 kcal/mol). Hydrogen bonding with α1-subunit residues (e.g., Tyr209, Thr206) suggests anticonvulsant mechanisms .
Q. What strategies address contradictions in bioactivity data across structurally similar pyrazole-carbohydrazides?
- Approach :
- SAR Analysis : Systematically vary substituents (e.g., methoxy vs. chloro groups) and correlate with IC₅₀ values. For example, 2,5-dimethoxy substitution enhances blood-brain barrier penetration vs. 4-chloro derivatives .
- Meta-Analysis : Aggregate data from MES, scPTZ, and neurotoxicity assays. Use multivariate regression to identify confounding variables (e.g., logP >3 reduces aqueous solubility, limiting in vivo efficacy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
